COX-2-Mediated PGE2 Inhibition vs. 2'-Hydroxychalcone
2,3-Dimethoxy-2'-hydroxychalcone (DMHC) demonstrates measurable COX-2 inhibitory activity, with an IC50 of 3.80 μM for the inhibition of PGE2 production in LPS-stimulated RAW 264.7 cells [1]. This is in stark contrast to the unsubstituted parent compound, 2'-hydroxychalcone, which is reported to be completely inactive in this assay, showing no inhibition of PGE2 production [2]. This direct comparison quantifies the functional gain conferred by the specific 2,3-dimethoxy substitution.
| Evidence Dimension | Inhibition of COX-2-mediated PGE2 production |
|---|---|
| Target Compound Data | IC50 = 3.80 μM (3800 nM) |
| Comparator Or Baseline | 2'-Hydroxychalcone: Inactive (no inhibition) |
| Quantified Difference | From inactive to 3.80 μM (function gained) |
| Conditions | LPS-stimulated mouse RAW 264.7 cells, enzyme immunoassay |
Why This Matters
This quantifies the essential contribution of the 2,3-dimethoxy group to COX-2 inhibition, a key anti-inflammatory target, making DMHC the necessary choice over the inactive parent compound for studies focused on this pathway.
- [1] BindingDB. BDBM50257725: 2,3-dimethoxy-2'-hydroxychalcone. IC50 for COX-2-mediated PGE2 production. View Source
- [2] H. P. Kim, S. Y. An, G. S. Youn, et al. Inhibitory activity of prostaglandin E2 production by the synthetic 2'-hydroxychalcone analogues: Synthesis and SAR study. Bioorg. Med. Chem. Lett. 2009, 19 (6), 1650-1653. View Source
